2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid
CAS No.: 1505575-72-3
Cat. No.: VC2977497
Molecular Formula: C9H5F6NO3
Molecular Weight: 289.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1505575-72-3 |
|---|---|
| Molecular Formula | C9H5F6NO3 |
| Molecular Weight | 289.13 g/mol |
| IUPAC Name | 2-(2,2,2-trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H5F6NO3/c10-8(11,12)3-19-6-4(7(17)18)1-2-5(16-6)9(13,14)15/h1-2H,3H2,(H,17,18) |
| Standard InChI Key | WXSOPTBPJOTNBP-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1C(=O)O)OCC(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1=CC(=NC(=C1C(=O)O)OCC(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid belongs to the family of trifluoromethylated pyridines, characterized by multiple fluorine-containing substituents attached to a pyridine ring. This compound presents an intriguing architecture with three key functional groups strategically positioned on the heterocyclic scaffold.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1505575-72-3 |
| Molecular Formula | C₉H₅F₆NO₃ |
| Molecular Weight | 289.13 g/mol |
| IUPAC Name | 2-(2,2,2-trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid |
| SMILES | C1=CC(=NC(=C1C(=O)O)OCC(F)(F)F)C(F)(F)F |
| InChI | InChI=1S/C9H5F6NO3/c10-8(11,12)3-19-6-4(7(17)18)1-2-5(16-6)9(13,14)15/h1-2H,3H2,(H,17,18) |
| InChIKey | WXSOPTBPJOTNBP-UHFFFAOYSA-N |
The compound features a pyridine ring framework with three key functional groups: a 2,2,2-trifluoroethoxy group at position 2, a carboxylic acid at position 3, and a trifluoromethyl group at position 6. This arrangement of substituents creates a unique electronic environment within the molecule, influencing its reactivity and potential interactions with biological targets.
Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical State | Solid | At standard conditions |
| LogP | 3.07 | Indicates moderate lipophilicity |
| Heavy Atoms Count | 19 | |
| Rotatable Bond Count | 5 | Contributes to conformational flexibility |
| Number of Rings | 1 | Pyridine core |
| Carbon Bond Saturation (Fsp3) | 0.333 | |
| Polar Surface Area | 59 Ų | Important for membrane permeability |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 1 | The carboxylic acid group |
The presence of two trifluoro groups significantly enhances the compound's lipophilicity while simultaneously providing electron-withdrawing effects that influence the acidity of the carboxylic acid function . These properties are particularly relevant for its potential applications in medicinal chemistry, where lipophilicity and hydrogen-bonding capabilities can affect membrane permeation and target binding.
Chemical Reactivity and Reactions
The reactivity profile of 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid is primarily influenced by its three functional groups: the carboxylic acid, the trifluoroethoxy substituent, and the trifluoromethyl group.
Carboxylic Acid Reactivity
As with other carboxylic acids, this functional group can participate in various reactions:
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Esterification reactions with alcohols
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Amidation reactions with amines
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Reduction to alcohols using appropriate reducing agents
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Decarboxylation under specific conditions
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Salt formation with bases
The presence of the electron-withdrawing trifluoromethyl group at the 6-position likely increases the acidity of the carboxylic acid function, potentially enhancing its reactivity in certain transformations.
Pyridine Ring Reactivity
The pyridine core, although deactivated by the electron-withdrawing substituents, may still participate in:
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Nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing groups
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Coordination chemistry with metals through the pyridine nitrogen
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N-oxidation reactions
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Protonation under acidic conditions
Fluorinated Groups Stability
Applications in Research
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid has potential applications across several scientific disciplines, primarily due to its unique structural features and physicochemical properties.
Medicinal Chemistry Applications
In medicinal chemistry, this compound presents several attractive features:
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The fluorinated substituents enhance metabolic stability by protecting vulnerable sites from oxidative metabolism
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Increased lipophilicity may improve membrane permeability
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The carboxylic acid provides a handle for further functionalization
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The unique electronic properties created by the fluorinated substituents may facilitate specific interactions with biological targets
Similar fluorinated compounds have demonstrated utility as pharmacophores in drug discovery programs, particularly in the development of enzyme inhibitors, receptor modulators, and other biologically active agents.
Synthetic Building Block
As a functionalized heterocycle, this compound could serve as a valuable building block in organic synthesis:
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The carboxylic acid group enables various transformations including amide and ester formation
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The pyridine nitrogen offers opportunities for coordination chemistry and N-functionalization
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The presence of fluorinated substituents imparts unique electronic properties that can influence reactivity in subsequent transformations
Biological Activity and Structure-Activity Relationships
While specific biological activity data for 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid is limited in the available literature, insights can be gained from related trifluoromethylated and trifluoroethoxy-containing pyridine derivatives.
Structure-Activity Considerations
Several structural elements may contribute to the compound's biological behavior:
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The positioning of the carboxylic acid at the 3-position provides a specific geometry for potential interactions with biological targets
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The trifluoromethyl group at position 6 creates an electron-poor region that could influence binding to electron-rich pockets in proteins
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The trifluoroethoxy substituent introduces conformational flexibility and increased lipophilicity
| Code | Statement |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Precautions
When handling this compound, the following precautionary measures should be observed:
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Avoid breathing dust/fume/gas/mist/vapors/spray
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Wash skin thoroughly after handling
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Use only outdoors or in a well-ventilated area
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Wear protective gloves/protective clothing/eye protection/face protection
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Store in a well-ventilated place in tightly closed containers
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Dispose of contents/container according to approved waste disposal regulations
Comparison with Similar Compounds
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid shares structural similarities with several other fluorinated pyridine derivatives, but possesses unique features that distinguish it from related compounds.
Structural Comparisons
Functional Distinctions
The unique combination and positioning of functional groups in 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid likely confers distinct chemical and biological properties compared to related compounds:
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The presence of both trifluoroethoxy and trifluoromethyl groups creates a highly fluorinated environment that affects electronic distribution
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The specific positioning of the carboxylic acid at C-3 influences its reactivity and potential interactions with biological targets
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The absence of additional substituents (compared to derivatives like the cyclohexyl-containing analog) provides a simpler structural platform for certain applications
| Supplier | Purity | Available Quantities | Lead Time | Notes |
|---|---|---|---|---|
| Enamine US | 95% | 100 mg - 2.5 g | 2 days | Ships from United States |
| Angene International Limited | 97% | 100 mg | 10 days | Ships from China |
| A2B Chem | 95% | 50 mg - 2.5 g | 12 days | Ships from United States |
| AA Blocks CN | 95% | 10 mg - 100 mg | 12 days | Ships from China |
| eNovation CN | 95% | 100 mg | 20 days | Ships from China |
Prices vary significantly depending on quantity and supplier, ranging from approximately $342 for 100 mg to $3,981 for 2.5 g .
Quality Considerations
When sourcing this compound for research purposes, several quality parameters should be considered:
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Purity specifications and analytical methods used for verification
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Stability data and recommended storage conditions
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Batch-to-batch consistency
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Presence of potential impurities that might interfere with intended applications
Research Limitations and Future Directions
Current research on 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid presents several limitations and opportunities for future investigation.
Research Gaps
Several areas remain underexplored in the current literature:
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Comprehensive physicochemical characterization including detailed spectroscopic profiles
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Structure-activity relationships in biological systems
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Optimized synthetic routes and scale-up methodologies
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Potential applications in materials science and other non-biological fields
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Detailed metabolism and pharmacokinetic studies for potential pharmaceutical applications
Future Research Opportunities
Promising directions for future research include:
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Exploration of the compound as a building block for the synthesis of more complex bioactive molecules
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Investigation of specific enzyme inhibition properties
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Development of structure-activity relationships by systematic modification of substituents
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Evaluation of potential applications in fluorine-18 radiolabeling for PET imaging purposes
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Assessment of the compound's utility in specific medicinal chemistry applications
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